3-羟基-2-(吡啶-4-基)-1H-茚-1-酮

描述

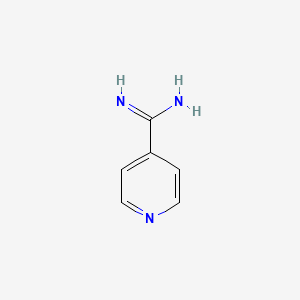

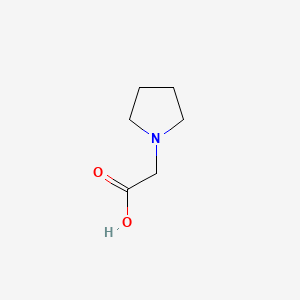

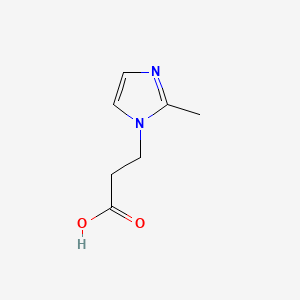

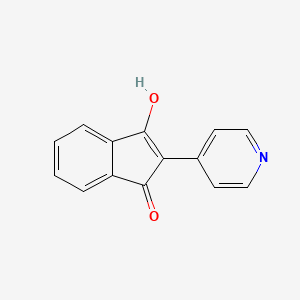

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, also known as 3-hydroxyindenone, is an organic compound with the molecular formula C12H10NO. It is an indenone derivative with a pyridine ring attached to the hydroxy group. 3-hydroxyindenone is an important intermediate in the synthesis of various pharmaceuticals and has been used in the synthesis of other compounds, such as indole derivatives, indenolines, and indanones.

科学研究应用

合成和工艺改进

3-羟基-2-(吡啶-4-基)-1H-茚-1-酮被认为是抗癌药物Vatalanib的重要中间体。杜洪光(2013)的研究突出了使用邻苯二甲酸酐和4-吡啶合成这种化合物,十二烷作为溶剂,ZnCl2作为催化剂。这个过程实现了高达90.6%的产率(Du, 2013)。

药物合成中的应用

这种化合物在制药合成中的用途不仅限于Vatalanib。各种研究探讨了它在合成多种生物活性化合物中的作用。例如,Husain等人(2011)开发了一种从D-葡萄糖开始制备对映纯吡啶-3-酮的方法,从而构建了生物学上重要的分子,如呋喃[2,3-c]吡啶和双呋喃[2,3-c]吡啶(Husain et al., 2011)。

结构和物理研究

对3-羟基吡啶-2-酮衍生物的物理和结构研究已经进行。Nelson等人(1988)制备了一系列这些化合物,并使用单晶X射线衍射和各种光谱方法对其进行了检查,揭示了它们的分子结构和键合特性(Nelson et al., 1988)。

配位化学中的探索

3-羟基吡啶-4-酮在配位化学中的应用是重要的。张等人(1991)合成了一系列1-芳基-3-羟基-2-甲基-4-吡啶酮及其铝、镓和铟配合物。这些研究侧重于它们的正辛醇/水分配、电位滴定和结构特性,为它们在金属离子螯合和配位中的潜力提供了见解(Zhang et al., 1991)。

作用机制

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may also affect multiple biochemical pathways.

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities . This suggests that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may also have diverse molecular and cellular effects.

属性

IUPAC Name |

3-hydroxy-2-pyridin-4-ylinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDMVMGNNVIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route for producing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one?

A1: This compound is synthesized through a reaction between phthalic anhydride and 4-picoline. The reaction utilizes dodecane as the solvent and zinc chloride (ZnCl2) as the catalyst. [] This process takes place at a temperature of 190°C for 24 hours, resulting in a yield of 90.6%. []

Q2: How is the structure of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one confirmed?

A2: The structure of the synthesized compound is verified using various spectroscopic techniques, including:

- 1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and types of hydrogen atoms in the molecule and their connectivity. []

- IR (Infrared Spectroscopy): This method helps identify functional groups present in the molecule by analyzing their characteristic vibrations. []

- MS (Mass Spectrometry): This technique determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)